molecular formula C9H14IN3 B1400007 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1343515-42-3

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1400007
CAS No.: 1343515-42-3
M. Wt: 291.13 g/mol
InChI Key: PAHPCZHUWIWJKP-UHFFFAOYSA-N
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Description

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is an organic compound belonging to the class of substituted piperidines. It is commonly used as an intermediate in the synthesis of other organic compounds due to its unique properties. The compound has a molecular formula of C10H14IN3 and a molecular weight of 279.14 g/mol.

Scientific Research Applications

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is widely used in scientific research as an intermediate in the synthesis of other organic compounds. It is particularly valuable in the fields of chemistry and biology for the development of new compounds and materials. Additionally, its unique properties make it useful in the pharmaceutical industry for the synthesis of potential drug candidates .

Mechanism of Action

While the specific mechanism of action for “4-(4-Iodopyrazol-1-ylmethyl)piperidine” is not explicitly mentioned in the search results, piperidine compounds are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(4-Iodopyrazol-1-ylmethyl)piperidine”, is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of this compound in various diseases.

Preparation Methods

The synthesis of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines . This process is advantageous due to its good yields, easy work-ups, short reaction times, and mild reaction conditions .

Chemical Reactions Analysis

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine undergoes various types of chemical reactions, including substitution reactions. The compound can react with different reagents to form a variety of products. For instance, it can be used as an intermediate in the synthesis of other organic compounds due to its unique properties.

Comparison with Similar Compounds

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine can be compared to other piperidine derivatives, such as piperidin-4-ol derivatives. These compounds are also used in the synthesis of other organic compounds and have similar properties . this compound is unique due to its specific structure and the presence of the iodopyrazole group, which imparts distinct chemical properties and reactivity.

Conclusion

This compound is a valuable compound in scientific research and industrial applications Its unique properties and reactivity make it an important intermediate in the synthesis of various organic compounds

Properties

IUPAC Name

4-[(4-iodopyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPCZHUWIWJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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